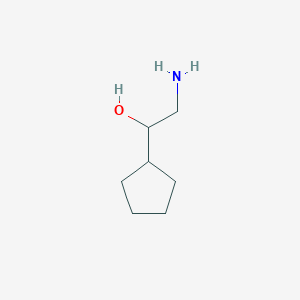

2-Amino-1-cyclopentylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-cyclopentylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJQSVPBUAERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292357 | |

| Record name | α-(Aminomethyl)cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-58-7 | |

| Record name | α-(Aminomethyl)cyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72799-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification Within Amino Alcohol Chemistry

2-Amino-1-cyclopentylethanol is classified as a primary amino alcohol. This classification is determined by the presence of a primary amine (-NH2) group and a primary alcohol (-OH) group. The cyclopentyl ring, a five-membered carbocyclic structure, imparts a degree of conformational rigidity to the molecule. This structural feature is of particular interest in stereochemistry, as the spatial arrangement of the functional groups can be precisely controlled, leading to the synthesis of specific stereoisomers.

The presence of both amine and alcohol functionalities allows the compound to participate in a wide array of chemical transformations. The amine group can act as a nucleophile or a base, while the hydroxyl group can undergo oxidation, esterification, and other reactions typical of alcohols. This dual reactivity is a key factor in its utility as a building block in organic synthesis.

Interdisciplinary Relevance in Advanced Organic Synthesis

Established Precursor Utilization in this compound Synthesis

The construction of this compound relies on foundational synthetic transformations that introduce the requisite amino and hydroxyl functional groups onto a cyclopentyl framework. General methods for synthesizing 1,2-amino alcohols are well-established and can be adapted using cyclopentyl-containing starting materials. wikipedia.org

One common strategy involves the reduction of α-amino ketones. In this approach, a precursor such as 2-amino-1-cyclopentylethanone would be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the target amino alcohol. The α-amino ketone itself can be synthesized from a corresponding α-haloketone by substitution with an amine source.

Another fundamental approach is the aminolysis of epoxides. The reaction of a cyclopentyl-substituted epoxide, such as 1-cyclopentyl-1,2-epoxyethane, with ammonia (B1221849) or a primary amine opens the epoxide ring to form the this compound structure. This method is a direct and often high-yielding route to amino alcohols. wikipedia.org

Syntheses can also commence from more basic starting materials. For instance, cyclopentyl methyl ketone can be transformed into 1-cyclopentylethanol through reduction. smolecule.com Subsequent chemical steps would then be required to introduce the amino group at the second carbon position, potentially via activation of the hydroxyl group, substitution to introduce a leaving group, and subsequent reaction with an amine. Alternatively, Grignard reactions between a cyclopentyl magnesium halide and a protected 2-aminoacetaldehyde (B1595654) derivative represent another viable, though multi-step, pathway. quora.com

The reduction of amino acids or their derivatives also provides a pathway to chiral amino alcohols. wikipedia.org A synthesis starting from a cyclopentyl-substituted α-amino acid, followed by reduction of the carboxylic acid moiety, would yield an enantiomerically enriched this compound. For example, the reduction of ethyl (R)-2-amino-2-cyclopentylacetate with lithium aluminum hydride is known to produce (R)-2-amino-2-cyclopentylethanol, a structural isomer of the target compound. smolecule.com A similar strategy applied to a precursor with the correct substitution pattern would be a direct route. The compound this compound serves as a recognized intermediate itself, used in the synthesis of more complex molecules such as benzamide (B126) derivatives. smolecule.com

Exploration of Enantioselective Pathways for Chiral Control

The presence of a stereocenter in this compound necessitates synthetic methods that can control its three-dimensional arrangement, leading to the selective formation of a single enantiomer. Such chiral control is critical for applications in medicinal chemistry and as chiral catalysts or auxiliaries. uclm.es Enantioselective pathways are broadly categorized into those that use external chiral catalysts and those that derive stereochemical information from a chiral starting material.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. uclm.es These methods are highly sought after for their efficiency and atom economy.

For the synthesis of chiral 1,2-amino alcohols, several catalytic systems have been developed. Asymmetric hydrogenation of α-amino ketones using chiral rhodium or ruthenium catalysts is a benchmark method. Another powerful technique is the Sharpless asymmetric aminohydroxylation, which installs the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

More recent advancements have introduced novel catalytic systems. For example, enantioselective additions of α-aminoalkyl radicals to ketones can be mediated by visible light in the presence of a chiral oxazaborolidinium ion catalyst, affording chiral 1,2-amino alcohol derivatives with high yields and excellent enantioselectivities. organic-chemistry.org Similarly, a dual catalysis system involving chromium and a photoredox catalyst enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org These catalyst-mediated approaches offer direct routes to chiral products from simple, achiral precursors.

Table 1: Examples of Catalyst-Mediated Asymmetric Syntheses for 1,2-Amino Alcohols

| Catalytic System | Substrate Type | Product Type | Key Advantage |

| Chiral Oxazaborolidinium Ion / Photosensitizer | Aryl Methyl Ketones & α-Amino Radicals | Chiral 1,2-Amino Tertiary Alcohols | High enantioselectivity under visible light. organic-chemistry.org |

| Cr/Photoredox Dual Catalyst | Carbonyls & α-Silyl Amines | Protected 1,2-Amino Alcohols | In situ generation of nucleophilic α-amino carbanions. organic-chemistry.org |

| Cr-Catalyzed Asymmetric Coupling | Aldehydes & N-Sulfonyl Imines | β-Amino Alcohols | Creates vicinal stereocenters via a radical-polar crossover mechanism. organic-chemistry.org |

| Chiral Dirhodium Catalysts | Enoldiazoacetates | Cyclopentyl β-Amino Esters | High enantiomeric excess (up to 98%) and diastereocontrol in related systems. |

This strategy relies on the use of a starting material that is already chiral, with this pre-existing stereocenter directing the formation of new stereocenters during the reaction sequence. This approach often utilizes the "chiral pool," which consists of readily available and inexpensive chiral molecules from nature, such as amino acids, sugars, and terpenes.

The synthesis of 2-aminoalcohols can be achieved through the hydride reduction of α-amino acids. wikipedia.org By selecting an appropriate enantiomerically pure, cyclopentyl-containing amino acid as the precursor, the inherent chirality is transferred directly to the final amino alcohol product.

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to guide a stereoselective transformation. After the desired reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. Strategies employing menthol-derived or cysteine-derived oxazolidinone auxiliaries have proven effective in constructing enantiomerically pure α-amino acid esters, a principle that is applicable to the synthesis of related chiral structures. smolecule.com The auxiliary forces the reaction to proceed from a less sterically hindered face, thereby controlling the stereochemical outcome.

Catalyst-Mediated Asymmetric Synthesis

Emerging Synthetic Routes and Efficiency Considerations

The field of organic synthesis is continually advancing toward methods that are more efficient, sustainable, and operationally simple. For the synthesis of 1,2-amino alcohols like this compound, several emerging routes leverage modern catalytic principles such as photoredox and electrochemistry. These methods often proceed under mild conditions and can offer unique reactivity compared to traditional approaches.

Photoredox catalysis, which uses visible light to drive chemical reactions, has enabled new pathways for C-C and C-N bond formation. organic-chemistry.org For example, the reaction between α-silyl amines and carbonyl compounds can be achieved through a dual Cr/photoredox catalytic system, providing access to protected 1,2-amino alcohols. organic-chemistry.org Another light-mediated method involves the reaction of a specific synthetic equivalent of an α-hydroxymethyl radical with imines to furnish β-amino alcohols in a one-pot sequence. organic-chemistry.org

Electrosynthesis offers an alternative sustainable approach, using electricity to mediate reductive or oxidative transformations. A highly efficient and operationally simple electroreductive cross-coupling between N-acyl diarylketimines and aldehydes has been developed to provide 1,2-amino alcohols. organic-chemistry.org This method avoids stoichiometric chemical reductants and is compatible with a range of functional groups.

Efficiency in these modern syntheses is evaluated based on several factors, including chemical yield, enantioselectivity, atom economy (the amount of starting material incorporated into the final product), and step economy (the number of synthetic steps). Emerging routes often excel by reducing the number of steps, avoiding harsh reagents, and minimizing waste, thereby presenting more sustainable and cost-effective alternatives to classical methods.

Table 2: Comparison of Emerging Synthetic Routes for 1,2-Amino Alcohols

| Synthetic Method | Catalysis Type | Key Reagents/Conditions | Primary Advantage(s) |

| Dual Catalysis | Chromium / Photoredox | α-Silyl amines, Carbonyls, Visible Light | Mild conditions, access to protected amino alcohols. organic-chemistry.org |

| Photoredox Radical Addition | Organic Photosensitizer | α-Amino radicals, Ketones, Visible Light | High enantioselectivity with a chiral co-catalyst. organic-chemistry.org |

| Electroreductive Coupling | Electrochemical | N-Acyl Imines, Aldehydes, Cathode | High efficiency, operational simplicity, avoids chemical reductants. organic-chemistry.org |

| Aza-Pinacol Coupling | Chromium | Aldehydes, N-Sulfonyl Imines | Asymmetric synthesis of β-amino alcohols with adjacent stereocenters. organic-chemistry.org |

Chemical Transformations and Reaction Pathways of 2 Amino 1 Cyclopentylethanol

Reactivity Profiles of the Constituent Functional Groups

The chemical behavior of 2-Amino-1-cyclopentylethanol is dictated by the interplay of its amino, hydroxyl, and cyclopentane (B165970) moieties. Each of these functional groups exhibits a distinct reactivity profile, enabling a wide range of chemical transformations.

Amination Reactions and Derivatives

The primary amine group in this compound is a key site for nucleophilic reactions. It can readily participate in various amination reactions to form a diverse array of derivatives. For instance, it can undergo N-alkylation with alkyl halides or engage in reductive amination with aldehydes and ketones. smolecule.com The aminomethyl group can also be involved in peptide coupling reactions.

Furthermore, the amine functionality can be transformed into other nitrogen-containing groups. For example, it can be converted to amides, sulfonamides, or participate in the formation of heterocyclic systems. The synthesis of 2-aminobenzimidazoles, for instance, often involves the cyclization of ortho-phenylenediamines with various reagents, a reaction class that highlights the versatility of the amino group in forming complex heterocyclic structures. core.ac.uk

Here is a table summarizing some common amination reactions and the resulting derivatives:

| Reaction Type | Reagent(s) | Resulting Derivative |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Peptide Coupling | Carboxylic Acid, Coupling Agent | Peptide |

Hydroxylation-Based Transformations

The hydroxyl group of this compound is also a versatile functional handle for various chemical modifications. It can undergo oxidation to yield the corresponding aldehyde or ketone, depending on the reaction conditions and the oxidizing agent employed, such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

Esterification is another common transformation, where the hydroxyl group reacts with carboxylic acids or their derivatives to form esters. evitachem.com Additionally, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base. Dehydration of the alcohol under acidic conditions can lead to the formation of alkenes. evitachem.com

The following table outlines key hydroxylation-based transformations:

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | Oxidizing Agent (e.g., KMnO4, CrO3) | Aldehyde or Ketone |

| Esterification | Carboxylic Acid or Acyl Halide | Ester |

| Etherification | Alkyl Halide, Base | Ether |

| Dehydration | Acid Catalyst | Alkene |

Cyclopentane Ring Modulations

While the amino and hydroxyl groups are the primary sites of reactivity, the cyclopentane ring itself can undergo certain modifications, although these are generally less common. Ring-opening reactions can occur under specific and often harsh conditions, particularly if there is significant ring strain, though cyclopentane is relatively stable compared to smaller rings like cyclopropane. The steric bulk of the cyclopentyl group also influences the stereochemical outcome of reactions at the adjacent chiral center.

Role as a Key Intermediate in Complex Molecular Architectures

The dual functionality of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a variety of reactions allows for its strategic incorporation into larger molecular frameworks.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov The amino and hydroxyl groups of this compound make it an ideal candidate for participation in MCRs. For example, it can act as the amine component in Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity. organic-chemistry.orgscielo.br These reactions allow for the introduction of the cyclopentyl scaffold along with other functionalities in a single, atom-economical step.

The general scheme of an Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. scielo.br By using this compound as the amine component, a diverse library of peptidomimetic compounds can be synthesized.

Strategic Derivatization for Target Molecule Synthesis

The strategic derivatization of this compound is a cornerstone of its utility in target-oriented synthesis. smolecule.com By selectively modifying the amino and hydroxyl groups, chemists can introduce specific functionalities required for a target molecule's desired biological activity or material properties. nih.gov This process often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, with this compound being a key starting material or intermediate. solubilityofthings.comamazonaws.com

For instance, the synthesis of chiral β-amino acids and other 1,3-difunctionalized amine derivatives can be achieved through the strategic use of intermediates derived from amino alcohols. organic-chemistry.org The chiral nature of this compound is particularly valuable, as it can be used to introduce stereocenters with high control, which is crucial in the synthesis of many pharmaceuticals. smolecule.com

Applications of 2 Amino 1 Cyclopentylethanol and Its Analogues in Asymmetric Catalysis

Employment as a Chiral Auxiliary in Stereocontrolled Synthesis

Chiral 1,2-amino alcohols, including the structural motif of 2-amino-1-cyclopentylethanol, are well-established as effective chiral auxiliaries. nih.govmdpi.comnih.gov A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recycled. The conformationally restricted cyclic structure of aminocyclopentanol derivatives makes them particularly effective for this purpose. nih.gov

A significant example is the use of the stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol, as a highly effective chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions. This auxiliary is readily prepared and can be converted into a cyclopentano-fused oxazolidinone. This rigid heterocyclic system then directs the approach of electrophiles to a prochiral enolate. nih.gov

Mechanism of Diastereoselective Induction

The high degree of stereocontrol exerted by 2-aminocyclopentanol-derived auxiliaries stems from the formation of a rigid, chelated intermediate. When the corresponding N-acyl oxazolidinone is deprotonated to form an enolate, the metal cation (typically lithium) is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the fused cyclopentane (B165970) ring, effectively blocks one face of the enolate. nih.gov

Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. For instance, in the case of the (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol, the cyclopentyl ring effectively shields the si-face of the enolate, forcing alkylating agents or aldehydes to attack from the re-face. This mechanism ensures predictable and high diastereoselectivity in the creation of new stereocenters. nih.gov

Case Studies in Asymmetric Addition Reactions

The practical utility of the (1S,2R)-2-aminocyclopentan-1-ol auxiliary has been demonstrated in key carbon-carbon bond-forming reactions, such as alkylations and aldol additions, which are fundamental in organic synthesis.

In asymmetric alkylation studies, the lithium enolate of the N-propanoyl derivative of the (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone reacts with various alkyl halides. These reactions proceed with excellent diastereoselectivity, often exceeding 99% d.e. (diastereomeric excess), and provide good isolated yields. The subsequent removal of the chiral auxiliary is achieved under mild conditions, such as with lithium hydroperoxide, to furnish the corresponding chiral carboxylic acids without compromising the newly established stereocenter. nih.gov

Similarly, in asymmetric aldol additions, the boron enolate of the same chiral N-acyl oxazolidinone reacts with aldehydes to produce syn-aldol adducts. This transformation also exhibits outstanding diastereofacial selectivity, with only a single diastereomer being detectable by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: Asymmetric Alkylation using (1S,2R)-2-aminocyclopentan-1-ol Auxiliary nih.gov

| Electrophile (R-X) | Product | Yield (%) | Diastereoselectivity (d.e. %) |

|---|---|---|---|

| Benzyl bromide | 2-Benzylpropanoic acid | 85 | >99 |

Design and Evaluation as a Chiral Ligand for Transition Metal Catalysis

Beyond their role as stoichiometric auxiliaries, 1,2-amino alcohols like this compound are pivotal scaffolds for the development of chiral ligands for enantioselective transition metal catalysis. csic.esmdpi.com In this capacity, the amino and alcohol functional groups act as bidentate or modified coordinating moieties that create a chiral environment around a metal center. rsc.org This chiral pocket influences the binding of substrates and reagents, thereby directing the stereochemical outcome of the catalyzed reaction. mdpi.comsioc-journal.cn

Ligand Scaffold Engineering and Metal Complexation

The versatility of the this compound scaffold allows for extensive modification to fine-tune its steric and electronic properties, a process known as ligand scaffold engineering. The nitrogen and oxygen atoms can be derivatized to enhance their chelating ability and to introduce additional steric bulk or functional groups capable of secondary interactions, such as hydrogen bonding. mdpi.comduke.edu For example, the primary amine can be converted to a secondary or tertiary amine, an amide, or incorporated into a larger heterocyclic structure like an oxazoline (B21484) or a pyrrolidine. csic.esresearchgate.net

These engineered ligands then form complexes with various transition metals, such as rhodium, iridium, palladium, copper, and zinc. thieme-connect.comnih.govlibretexts.org The geometry and stability of these metal complexes are crucial for their catalytic performance. Characterization using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy confirms the coordination of the ligand to the metal center, typically forming stable five-membered chelate rings. mdpi.comsysrevpharm.org For instance, structurally related β-amino alcohol ligands have been shown to form well-defined octahedral complexes with metals like Co(II), Ni(II), and Cu(II). scirp.org

Enantioselective Catalytic Performance in Organic Transformations

Chiral ligands derived from 1,2-amino alcohols have been successfully applied in a wide array of important enantioselective transformations. These include asymmetric hydrogenation, conjugate addition, and allylic alkylation reactions. nih.govlibretexts.orgnih.gov

For instance, a library of 1,2-aminoalcohol derivatives with a different cyclic core was applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. While this specific system showed low-to-moderate enantioselectivity, it demonstrates the principle of using such ligands to induce chirality in Grignard-type additions. mdpi.com More advanced systems, often involving iridium or rhodium, have achieved exceptional levels of enantioselectivity in the hydrogenation of ketones and imines. thieme-connect.comresearchgate.net Chiral spiro iridium catalysts, for example, can hydrogenate α-amino ketones to the corresponding chiral 1,2-amino alcohols with up to 99.9% ee (enantiomeric excess). thieme-connect.comresearchgate.net

The performance of a ligand based on this compound would be evaluated in similar benchmark reactions. The success of the catalyst is typically measured by its activity (turnover number or TON), selectivity (enantiomeric excess), and the range of substrates it can effectively transform.

Table 2: Representative Enantioselective Transformations using 1,2-Amino Alcohol-Type Ligands

| Reaction Type | Catalyst System (Metal/Ligand Type) | Substrate Type | Enantioselectivity (ee %) |

|---|---|---|---|

| Asymmetric Hydrogenation researchgate.net | Iridium / Chiral Spiro Ligand | α-Amino Ketones | up to 99.9% |

| Asymmetric Conjugate Addition libretexts.org | Copper / Phosphoramidite Ligand | Cyclic Enones | up to 98% |

Computational and Theoretical Investigations of 2 Amino 1 Cyclopentylethanol

Quantum Chemical Analysis of Conformational Space

The biological activity and chemical reactivity of flexible molecules like 2-Amino-1-cyclopentylethanol are intrinsically linked to their three-dimensional structure and conformational preferences. Quantum chemical calculations are essential for mapping the potential energy surface and identifying stable conformers.

The conformational landscape of 1,2-aminoalcohols is determined by the rotational arrangements around several key bonds. frontiersin.org For this compound, these include the dihedral angles involving the hydroxyl group, the carbon backbone, and the amino group. frontiersin.org The cyclopentyl ring itself is not planar and typically adopts an envelope or twist conformation to minimize angle and torsional strain. The position of the substituents on this ring (the ethanolamine (B43304) group) can be either axial or equatorial, leading to different conformers.

Studies on analogous structures, such as ethyl (2S)-2-amino-2-cyclopentyl-acetate, suggest that the cyclopentyl ring adopts a non-planar envelope conformation. Density Functional Theory (DFT) calculations on these related molecules predict that the lowest-energy conformers position the functional groups in an equatorial orientation to the cyclopentyl ring, which minimizes steric hindrance. For this compound, intramolecular hydrogen bonding between the amino group (-NH2) and the hydroxyl group (-OH) is a critical factor in stabilizing certain conformations. frontiersin.org The amino group can act as a hydrogen bond acceptor, a preference noted in similar 1,2-aminoalcohol systems. frontiersin.org

A comprehensive conformational analysis would typically involve a systematic search of the rotational space around the C-C and C-O bonds of the ethanolamine side chain, coupled with an analysis of the cyclopentane (B165970) ring pucker. The relative energies of the resulting conformers are calculated to determine their populations at a given temperature.

Table 1: Key Dihedral Angles for Conformational Analysis of 1,2-Aminoalcohols

| Dihedral Angle | Description | Typical Staggered Configurations |

|---|---|---|

| τ1 = HOCC | Defines the orientation of the hydroxyl group | Gauche (≈60°), Trans (≈180°), Gauche' (≈300°) |

| τ2 = OCCN | Defines the skeletal frame arrangement | Gauche (≈60°), Trans (≈180°), Gauche' (≈300°) |

| τ3 = CCNH | Defines the orientation of the amino group | Gauche (≈60°), Trans (≈180°), Gauche' (≈300°) |

This table is a generalized representation for 1,2-aminoalcohols based on established conventions. frontiersin.org

Mechanistic Probes of Chiral Induction and Reactivity

As a chiral molecule, this compound can be used in asymmetric synthesis, where its stereochemistry influences the stereochemical outcome of a reaction. Computational methods can probe the mechanisms behind this chiral induction. This involves modeling the transition states of the reaction in the presence of the chiral catalyst or auxiliary. The energy differences between the diastereomeric transition states, which lead to the different product enantiomers, can be calculated to predict the enantiomeric excess.

The mechanism of central-to-axial chirality transfer has been studied for other systems, where the absolute configuration of a chiral primary amine dictates a specific conformation in a linked molecular framework. rsc.org For this compound, its interaction with a substrate would create a chiral environment, forcing the reaction to proceed through a lower-energy pathway for one enantiomer over the other. mdpi.com The formation of transient species, such as imines or hydrogen-bonded complexes, can be modeled to understand how the chiral information is transferred during the reaction. mdpi.com For instance, studies on other chiral amino alcohols have demonstrated that hydrogen-bonding networks are crucial for the chiral recognition mechanism. nih.gov

Reactivity can be assessed using Frontier Molecular Orbital (FMO) theory. DFT calculations can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related amino acid ester, the HOMO was found to be localized on the amino group and the cyclopentyl ring, identifying these as the likely sites for nucleophilic attack. The LUMO was located on the carbonyl group of the ester. For this compound, similar calculations would likely show a HOMO centered on the nitrogen and oxygen lone pairs, indicating their nucleophilic character, while the LUMO would be associated with the σ* antibonding orbitals, relevant in substitution or elimination reactions.

Prediction of Molecular Interactions in Ligand-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (substrate or receptor), typically a protein. cam.ac.ukbiorxiv.org These methods are fundamental in drug discovery and molecular biology to understand binding affinity and mode of action. semanticscholar.org

The prediction process generally involves these steps:

Preparation of Structures : High-quality 3D structures of both the ligand (this compound) and the protein are required. semanticscholar.org

Docking Simulation : A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site. cam.ac.uk These poses are then evaluated using a scoring function, which estimates the binding affinity. u-strasbg.fr

Analysis of Interactions : The best-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The amino and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, and the cyclopentyl group can participate in favorable hydrophobic (van der Waals) interactions.

Molecular Dynamics (MD) Simulation : Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. semanticscholar.org

Table 2: Potential Molecular Interactions of this compound in a Ligand-Substrate Complex

| Functional Group | Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor, Ionic | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Aspartate, Glutamate, Serine |

Spectroscopic Property Simulations (e.g., Collision Cross Section Predictions)

Computational methods can simulate various spectroscopic properties, aiding in the structural elucidation of molecules. One such property is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase and can be measured by ion mobility-mass spectrometry (IM-MS). mdpi.com

The prediction of CCS values is becoming an important tool for identifying metabolites and other small molecules, as it provides an additional data point to mass-to-charge ratio and retention time. nih.govarxiv.org Prediction is typically achieved through:

Theoretical Calculations : Using the 3D optimized structure of the molecule, algorithms can calculate the theoretical CCS based on interactions with a buffer gas (e.g., helium or nitrogen). mdpi.com

Machine Learning Models : Predictive models are trained on large databases of experimentally measured CCS values and molecular descriptors. mdpi.comresearchgate.net These models can then predict the CCS for a new molecule like this compound based on its structure. nih.gov

Other spectroscopic properties can also be simulated. For instance, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated, which can be invaluable for assigning signals in experimental spectra. acs.org

Table 3: Computationally Derived Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | PubChem nih.gov |

| Molecular Weight | 129.20 g/mol | PubChem nih.gov |

| XLogP3 | 0.5 | PubChem nih.gov |

| Polar Surface Area | 46.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

Advanced Analytical Methodologies in 2 Amino 1 Cyclopentylethanol Research

Spectroscopic Techniques for Structural Confirmation of Synthetic Intermediates and Products

Spectroscopic methods form the cornerstone of structural elucidation in the synthesis of 2-Amino-1-cyclopentylethanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, ethyl (2S)-2-amino-2-cyclopentyl-acetate, the cyclopentyl protons typically appear as a multiplet in the δ 1.50–2.10 ppm range. For this compound, the protons on the carbon adjacent to the nitrogen atom are deshielded and would be expected to absorb further downfield than typical alkane hydrogens. libretexts.orgopenstax.org The N-H proton signal can be broad and its chemical shift is dependent on concentration and hydrogen bonding; its identification can be confirmed by its disappearance upon the addition of D₂O. libretexts.orgopenstax.orglibretexts.org

¹³C NMR: The carbon atoms next to the amine nitrogen are deshielded and absorb at a lower field compared to their positions in a similar alkane structure. libretexts.orgopenstax.org For instance, in N-methylcyclohexylamine, the carbon bonded to the nitrogen is shifted downfield by about 24 ppm compared to other ring carbons. openstax.org In a similar vein, for ethyl (2S)-2-amino-2-cyclopentyl-acetate, the cyclopentyl carbons are observed in the δ 25–35 ppm region.

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups.

Primary amines, such as this compound, are characterized by a pair of N-H stretching bands in the 3300 to 3500 cm⁻¹ region. libretexts.orgopenstax.org These bands are typically sharper and less intense than the O-H stretching band of alcohols, which also appears in a similar region. libretexts.orgopenstax.org The presence of both a hydroxyl (-OH) group and a primary amine (-NH₂) group in this compound would result in characteristic absorptions for both functional groups. libretexts.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for separating components of a mixture before individual mass analysis. jmchemsci.comjmchemsci.com

Table 1: Spectroscopic Data for this compound and Related Structures

| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Absorption Range | Source |

| ¹H NMR | Cyclopentyl Protons | Multiplet, ~δ 1.5–2.2 ppm | |

| H-C-N | Downfield shift compared to alkanes | libretexts.orgopenstax.org | |

| N-H | Broad signal, disappears with D₂O | libretexts.orgopenstax.orglibretexts.org | |

| ¹³C NMR | Cyclopentyl Carbons | ~δ 25–35 ppm | |

| C-N | Downfield shift (~20 ppm) | libretexts.orgopenstax.org | |

| IR | N-H Stretch (Primary Amine) | Two bands, ~3350 and 3450 cm⁻¹ | libretexts.orgopenstax.org |

| O-H Stretch (Alcohol) | Broad band, ~3200-3600 cm⁻¹ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity and enantiomeric separation.

Purity Determination: Reversed-phase HPLC using a C18 column is a common method for assessing the purity of related compounds.

Enantiomeric Excess (ee) Determination: Chiral HPLC is the predominant technique for separating enantiomers. heraldopenaccess.us This can be achieved through two main approaches:

Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric resolution of chiral amines. yakhak.org

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. nih.gov

The determination of enantiomeric excess is crucial as the biological activity of the two enantiomers of a chiral drug can differ significantly. heraldopenaccess.us The enantiomeric purity is typically expressed as a percentage of the desired enantiomer over the total amount of both enantiomers. google.com

Gas Chromatography (GC) , particularly when coupled with a chiral column, can also be used for the enantiomeric separation of volatile amines. google.com

Table 2: Chromatographic Methods for Analysis of this compound

| Method | Application | Key Parameters | Source |

| Reversed-Phase HPLC | Purity Analysis | C18 column, Acetonitrile/water mobile phase | |

| Chiral HPLC (Direct) | Enantiomeric Excess | Chiral Stationary Phase (e.g., polysaccharide-based) | humanjournals.comyakhak.org |

| Chiral HPLC (Indirect) | Enantiomeric Excess | Derivatization to diastereomers, Achiral column | nih.gov |

| Chiral GC | Enantiomeric Excess | Chiral column packing material | google.com |

Future Prospects and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry. This modern approach involves running chemical reactions in a continuously flowing stream rather than a static vessel. galchimia.com The integration of flow chemistry into the synthesis of 2-Amino-1-cyclopentylethanol promises several key advantages. The superior mixing and heat transfer in flow reactors can lead to higher reproducibility and yields, while also minimizing the formation of byproducts. galchimia.com Furthermore, the reduced reaction volumes within the reactor at any given time significantly enhance the safety profile, especially when dealing with hazardous intermediates. cinz.nz

Automated synthesis platforms, often coupled with flow reactors, represent the next frontier. These systems can systematically optimize reaction parameters such as temperature, pressure, and reagent stoichiometry with minimal human intervention. This data-driven approach, often employing Design of Experiments (DoE), can accelerate the discovery of optimal synthetic routes for this compound and its derivatives. researchgate.net The automated nature of these platforms also allows for the rapid generation of compound libraries for screening purposes, which is invaluable in medicinal chemistry and materials science. While direct reports on the flow synthesis of this compound are not yet prevalent, the successful application of this technology to related amino esters and other complex molecules indicates a clear and promising path forward. d-nb.info

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Vessel | Static tank or flask | Continuous reactor (e.g., tube, chip) galchimia.com |

| Mixing | Often heterogeneous, can lead to hotspots galchimia.com | Highly efficient and homogeneous galchimia.com |

| Heat Transfer | Limited by surface area-to-volume ratio galchimia.com | Excellent, due to high surface area-to-volume ratio galchimia.com |

| Safety | Higher risk with large volumes of hazardous materials cinz.nz | Inherently safer with small internal volumes cinz.nz |

| Scalability | Can be complex and require re-optimization galchimia.com | More straightforward and reproducible scale-up galchimia.com |

| Process Control | Manual or semi-automated | Fully automatable with precise control researchgate.net |

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The imperative for environmentally benign chemical processes has led to the widespread adoption of the principles of green chemistry. sigmaaldrich.com The synthesis of this compound is an area ripe for the application of these principles to minimize its environmental footprint.

A key tenet of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Future synthetic routes to this compound will likely be designed to improve atom economy, thereby reducing waste. Another crucial principle is the use of catalysis . Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, which minimizes waste. acs.org The development of novel, highly selective catalysts for the synthesis of this compound is an active area of research.

The principle of reducing derivatives advocates for minimizing or avoiding the use of protecting groups, which require additional reaction steps and generate waste. sigmaaldrich.comacs.org The use of enzymes as biocatalysts is a promising strategy in this regard, as their high specificity can often obviate the need for protecting groups. rsc.org The application of biocatalytic methods, such as the use of transaminases, for the synthesis of chiral amino alcohols is a testament to this approach. rsc.org

Furthermore, the choice of safer solvents and auxiliaries is paramount. wordpress.com Research into replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents will be crucial for the sustainable production of this compound. The implementation of these green chemistry principles will not only reduce the environmental impact but can also lead to more economically viable and safer manufacturing processes. ijcrt.orgsci-hub.st

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste generation from the outset. sigmaaldrich.com |

| Atom Economy | Developing reactions that maximize the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. cinz.nz |

| Designing Safer Chemicals | Designing the final product to be effective while having minimal toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or biodegradable solvents. wordpress.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived starting materials. researchgate.net |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce reaction steps and waste. sigmaaldrich.comacs.org |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. acs.orgijcrt.org |

| Design for Degradation | Designing the product to break down into innocuous substances after its use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. sigmaaldrich.com |

Expanding the Scope of Catalytic and Synthetic Applications

The inherent chirality and functional groups of this compound make it a valuable scaffold for a wide range of catalytic and synthetic applications. Future research is expected to significantly broaden its utility in these areas.

As a chiral 1,2-amino alcohol, this compound and its derivatives have significant potential as chiral ligands in asymmetric catalysis. These ligands can be complexed with various metals to create catalysts for enantioselective reactions, such as the addition of organometallic reagents to carbonyl compounds, asymmetric hydrogenations, and cyclization reactions. researchgate.netacs.orgmdpi.com The development of new ligands derived from this compound could lead to catalysts with improved activity and enantioselectivity for a variety of important chemical transformations.

The field of medicinal chemistry is a particularly promising area for the application of this compound. openaccessjournals.comresearchgate.netresearchgate.net Its structural motifs are found in a number of biologically active molecules. rsc.orgdiva-portal.org By serving as a chiral building block, it can be used in the synthesis of complex drug candidates with specific stereochemistry, which is often crucial for their pharmacological activity. nih.gov Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological properties, potentially leading to new therapeutic agents for a variety of diseases. jku.at

Furthermore, the unique structural features of this compound make it an interesting building block for the synthesis of novel heterocyclic compounds . Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of the cyclopentyl amino alcohol moiety could lead to new classes of compounds with unique properties and applications. scielo.org.za The exploration of new synthetic methodologies to construct these heterocyclic systems will be a key research direction. scielo.org.mxmdpi.com

Table 3: Potential Catalytic and Synthetic Applications of this compound Derivatives

| Application Area | Description of Potential Use |

|---|---|

| Asymmetric Catalysis | As chiral ligands for metal-catalyzed enantioselective reactions. researchgate.netacs.orgmdpi.com |

| Medicinal Chemistry | As a chiral building block for the synthesis of novel drug candidates. openaccessjournals.comnih.gov |

| Heterocyclic Synthesis | As a starting material for the construction of novel heterocyclic scaffolds. scielo.org.za |

| Materials Science | As a monomer or building block for the synthesis of new polymers with unique properties. |

| Natural Product Synthesis | As a key intermediate in the total synthesis of complex natural products. diva-portal.orgscielo.org.mx |

| Agrochemicals | As a scaffold for the development of new pesticides and herbicides. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-cyclopentylethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination of cyclopentanone derivatives or nucleophilic substitution of cyclopentyl halides with amino alcohols. Key variables include catalyst selection (e.g., palladium or nickel for hydrogenation), solvent polarity (e.g., methanol or THF), and temperature control (40–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate enantiopure forms .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | MeOH | 65–75 | ≥95 |

| Nucleophilic Substitution | K₂CO₃, DMF | THF | 50–60 | 90–95 |

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the cyclopentyl backbone and amino/ethanol functional groups. For stereochemical analysis, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar solvents (hexane/isopropanol). Mass spectrometry (HRMS) validates molecular weight (C₇H₁₅NO, calc. 129.12 g/mol), while FT-IR identifies N-H (3300 cm⁻¹) and O-H (3400 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (PEL: 5 mg/m³). Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with 5% acetic acid and absorbed with inert materials (e.g., vermiculite) .

Q. How does the solubility and stability of this compound vary under different conditions?

- Methodological Answer : Solubility is pH-dependent: freely soluble in polar aprotic solvents (DMSO, DMF) at neutral pH but precipitates in acidic conditions (pH < 4). Stability tests (TGA/DSC) show decomposition above 200°C. Long-term storage in argon-filled vials minimizes oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer : Enantiomers exhibit distinct pharmacokinetic profiles. Use molecular docking (AutoDock Vina) to predict binding affinity to biological targets (e.g., GPCRs). Validate via in vitro assays (e.g., cAMP modulation in HEK293 cells). Chiral resolution via dynamic kinetic resolution with lipases (e.g., CAL-B) can isolate active enantiomers .

Q. What computational tools can predict the intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrogen-bonding networks and van der Waals interactions. Molecular Dynamics (MD) simulations (GROMACS) analyze solvent effects and conformational stability. Compare results with X-ray crystallography data (if available) .

Q. How can researchers resolve contradictions in reported data on the compound’s catalytic activity?

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

- Methodological Answer : Investigate via isotopic labeling (²H or ¹⁵N) to track proton transfer pathways. In situ IR spectroscopy monitors intermediate formation during catalytic cycles (e.g., aldol reactions). Compare turnover frequencies (TOF) with steric/electronic analogs (e.g., 2-Amino-1-phenylethanol) .

Q. How is this compound applied in drug discovery pipelines?

- Methodological Answer : As a chiral building block, it is used in fragment-based drug design (e.g., kinase inhibitors). Evaluate pharmacokinetics via Caco-2 cell permeability assays and microsomal stability tests . Collaborate with ADMET prediction software (e.g., SwissADME) to optimize logP and pKa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.